Cas no 5330-98-3 (2-Chloro-3-nitrothiophene)

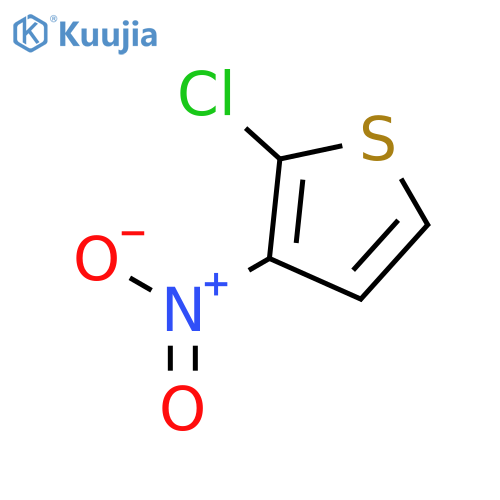

2-Chloro-3-nitrothiophene structure

商品名:2-Chloro-3-nitrothiophene

2-Chloro-3-nitrothiophene 化学的及び物理的性質

名前と識別子

-

- 2-Chloro-3-nitrothiophene

- Thiophene,2-chloro-3-nitro-

- NSC 2546

- Thiophene, 2-chloro-3-nitro-

- 2-CHLORO-3-NITRO-THIOPHENE

- NSC2546

- PubChem5466

- OFPRGOSJWUNETN-UHFFFAOYSA-N

- SBB066507

- VT20125

- RP02325

- Y9358

- ST24022125

- ST51041505

- SB67120

- CS-W004506

- J-508682

- A7757

- SY045451

- FT-0611734

- EN300-100255

- SCHEMBL1306343

- DS-11713

- AKOS000280436

- AMY26994

- NSC-2546

- DTXSID40277491

- MFCD00052159

- F14654

- TAR6TBY26A

- 5330-98-3

- DB-017738

-

- MDL: MFCD00052159

- インチ: 1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H

- InChIKey: OFPRGOSJWUNETN-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C([H])=C([H])S1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 162.94900

- どういたいしつりょう: 162.949

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 74.1

じっけんとくせい

- 密度みつど: 1.592±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 49-50 ºC

- ふってん: 253.5±20.0 ºC (760 Torr),

- フラッシュポイント: 107.1±21.8 ºC,

- 屈折率: 1.526

- ようかいど: 極微溶性(0.28 g/l)(25ºC)、

- PSA: 74.06000

- LogP: 2.83290

2-Chloro-3-nitrothiophene セキュリティ情報

2-Chloro-3-nitrothiophene 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Chloro-3-nitrothiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053503-25g |

2-Chloro-3-nitrothiophene |

5330-98-3 | 98% | 25g |

¥4903.00 | 2024-05-10 | |

| Oakwood | 005876-1g |

2-Chloro-3-nitrothiophene |

5330-98-3 | 97% | 1g |

$90.00 | 2024-07-19 | |

| Ambeed | A163788-250mg |

2-Chloro-3-nitrothiophene |

5330-98-3 | 95% | 250mg |

$18.0 | 2025-02-25 | |

| Enamine | EN300-100255-5.0g |

2-chloro-3-nitrothiophene |

5330-98-3 | 95% | 5g |

$181.0 | 2023-06-10 | |

| Ambeed | A163788-5g |

2-Chloro-3-nitrothiophene |

5330-98-3 | 95% | 5g |

$160.0 | 2025-02-25 | |

| Apollo Scientific | OR4235-500mg |

2-Chloro-3-nitrothiophene |

5330-98-3 | 98% | 500mg |

£44.00 | 2022-10-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ743-200mg |

2-Chloro-3-nitrothiophene |

5330-98-3 | 95+% | 200mg |

146.0CNY | 2021-08-05 | |

| Ambeed | A163788-10g |

2-Chloro-3-nitrothiophene |

5330-98-3 | 95% | 10g |

$282.0 | 2025-02-25 | |

| Chemenu | CM199374-25g |

2-Chloro-3-nitrothiophene |

5330-98-3 | 95% | 25g |

$813 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VZ743-20g |

2-Chloro-3-nitrothiophene |

5330-98-3 | 95+% | 20g |

3988.0CNY | 2021-08-05 |

2-Chloro-3-nitrothiophene 関連文献

-

1. Carbon–carbon bond formation via thermal intermolecular hydrogen atom transfer: two serendipitous heterocyclic examplesRichard J. Hamlyn,Richard H. Jones,Christopher A. Ramsden J. Chem. Soc. Perkin Trans. 1 2000 1811

-

2. Linear free energy relationships in the thiophene series. Part 3. A kinetic study of chlorine-isotopic exchange between lithium chloride and some 2-chloro-3-nitro-5-X-thiophenesMamdouth Attia,Dilip Davé,Peter H. Gore,Apollos O. O. Ikejiani,Donald F. C. Morris,Eric L. Short,Giovanni Consiglio,Domenico Spinelli,Vincenzo Frenna J. Chem. Soc. Perkin Trans. 2 1984 1637

5330-98-3 (2-Chloro-3-nitrothiophene) 関連製品

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:5330-98-3)2-氯-3-硝基噻酚

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:5330-98-3)2-Chloro-3-nitrothiophene

清らかである:99%/99%

はかる:25g/10g

価格 ($):558.0/279.0